molecular formula C20H29NO4S2 B12429215 Ethyl ((R)-3-(acetylthio)-2-(2-methylbenzyl)propanoyl)-L-methioninate

Ethyl ((R)-3-(acetylthio)-2-(2-methylbenzyl)propanoyl)-L-methioninate

Cat. No.: B12429215
M. Wt: 411.6 g/mol
InChI Key: ZVQXPUMRSJGLSF-ROUUACIJSA-N
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Description

®-SCH 42495 is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-SCH 42495 typically involves chiral resolution techniques or asymmetric synthesis. One common method is the use of chiral catalysts to induce the formation of the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of ®-SCH 42495 may involve large-scale chiral resolution processes or the use of biocatalysts to achieve high enantiomeric excess. The choice of method depends on factors such as cost, scalability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

®-SCH 42495 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

®-SCH 42495 has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its interactions with enzymes and receptors, providing insights into stereochemistry’s role in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its chiral properties are essential.

Mechanism of Action

The mechanism of action of ®-SCH 42495 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites with high specificity, influencing biochemical pathways and physiological responses. The exact pathways depend on the context of its application, whether in medicinal chemistry or enzymatic studies.

Comparison with Similar Compounds

Similar Compounds

  • (S)-SCH 42495: The enantiomer of ®-SCH 42495, with different stereochemistry and potentially different biological activity.
  • Other chiral compounds with similar functional groups, such as ®- and (S)-ibuprofen.

Uniqueness

®-SCH 42495 is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific biological activity.

Conclusion

®-SCH 42495 is a compound of significant interest due to its unique chemical properties and wide range of applications in various scientific fields. Its preparation, reactivity, and mechanism of action highlight the importance of stereochemistry in both chemical and biological contexts. The comparison with similar compounds underscores its distinctiveness and potential for further research and industrial applications.

Properties

Molecular Formula

C20H29NO4S2

Molecular Weight

411.6 g/mol

IUPAC Name

ethyl (2S)-2-[[(2R)-2-(acetylsulfanylmethyl)-3-(2-methylphenyl)propanoyl]amino]-4-methylsulfanylbutanoate

InChI

InChI=1S/C20H29NO4S2/c1-5-25-20(24)18(10-11-26-4)21-19(23)17(13-27-15(3)22)12-16-9-7-6-8-14(16)2/h6-9,17-18H,5,10-13H2,1-4H3,(H,21,23)/t17-,18-/m0/s1

InChI Key

ZVQXPUMRSJGLSF-ROUUACIJSA-N

Isomeric SMILES

CCOC(=O)[C@H](CCSC)NC(=O)[C@@H](CC1=CC=CC=C1C)CSC(=O)C

Canonical SMILES

CCOC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1C)CSC(=O)C

Origin of Product

United States

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